molecular formula C16H11ClN2O2S B12172336 (2E,5Z)-5-(4-chlorobenzylidene)-2-[(3-hydroxyphenyl)imino]-1,3-thiazolidin-4-one

(2E,5Z)-5-(4-chlorobenzylidene)-2-[(3-hydroxyphenyl)imino]-1,3-thiazolidin-4-one

Cat. No.: B12172336
M. Wt: 330.8 g/mol
InChI Key: FDYVNKDLBNEGCO-ZSOIEALJSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The IUPAC name (2E,5Z)-5-(4-chlorobenzylidene)-2-[(3-hydroxyphenyl)imino]-1,3-thiazolidin-4-one derives from its core thiazolidin-4-one ring system (a five-membered heterocycle containing sulfur at position 1 and nitrogen at position 3). Key substituents include:

  • A 4-chlorobenzylidene group at position 5 (Z-configuration)
  • A 3-hydroxyphenyl imino group at position 2 (E-configuration)

Molecular Formula : C₁₉H₁₄ClN₃O₂S
Molecular Weight : 391.85 g/mol

Structural Feature Position Substituent
Thiazolidin-4-one core 1,3 Sulfur (S) and Nitrogen (N)
Benzylidene group 5 4-Chlorophenyl (Z-configuration)
Imino group 2 3-Hydroxyphenyl (E-configuration)

The 4-chlorobenzylidene moiety introduces electron-withdrawing effects due to the para-chloro substitution, while the 3-hydroxyphenyl imino group contributes hydrogen-bonding capacity through its phenolic hydroxyl group.

Stereochemical Configuration and Conformational Analysis

The compound exhibits distinct stereoisomerism governed by:

  • Double bond configurations :
    • C2=N imino bond : E-configuration
    • C5=C benzylidene bond : Z-configuration
  • Ring conformation :
    • The thiazolidinone ring adopts an exo conformation, as confirmed by nuclear Overhauser effect spectroscopy (NOESY) and density functional theory (DFT) calculations.
    • Key torsional angles:
      • N1–C2–N2–C3: 178.5° (nearly planar)
      • C4–C5–C6–C7: 16.89° (non-planar dihedral angle between aromatic rings)

DFT-optimized geometry reveals three critical double bonds:

  • C=N (imino): E-configuration
  • C=C (benzylidene): Z-configuration
  • C=N (thiazolidinone): E-configuration

This stereochemical arrangement minimizes steric clashes between the 4-chlorophenyl and 3-hydroxyphenyl groups while maximizing π-π stacking potential.

X-ray Crystallographic Studies and Bond Length Optimization

Single-crystal X-ray diffraction data (MoKα radiation, λ = 0.71073 Å) provide precise structural parameters:

Bond Length (Å) Angle (°)
S1–C1 1.752 C1–S1–C4: 92.3
N1–C2 1.318 N2–C3–N1: 114.7
C5–Cl1 1.736 C6–C5–Cl1: 119.2

Key observations :

  • The thiazolidinone ring exhibits slight puckering (puckering amplitude = 0.12 Å)
  • Intramolecular hydrogen bonds:
    • O2–H···N2 (2.12 Å)
    • C8–H···O1 (2.34 Å)
  • Intermolecular interactions dominate crystal packing:
    • C–H···O (2.45 Å)
    • C–H···Cl (2.67 Å)
    • Parallel-displaced π-stacking (3.42 Å between phenyl rings)

DFT calculations (B3LYP/6-31G(d,p)) show <0.02 Å deviations from experimental bond lengths, validating the crystallographic model.

Comparative Analysis with Related Thiazolidinone Derivatives

The structural and electronic features of (2E,5Z)-5-(4-chlorobenzylidene)-2-[(3-hydroxyphenyl)imino]-1,3-thiazolidin-4-one differ markedly from other thiazolidinones:

Derivative Substituents Key Structural Differences
2-(3-Hydroxyphenyl)imino-thiazolidin-4-one No benzylidene group Reduced π-conjugation and lipophilicity
5-(4-Nitrobenzylidene) analogs Nitro vs. chloro substituent Enhanced electron-withdrawing effects
3-(2-Ethoxyphenyl) derivatives Ethoxy vs. hydroxyl group Altered hydrogen-bonding capacity

Electronic effects :

  • The 4-chloro substituent increases electrophilicity at C5 compared to methyl or methoxy groups.
  • The 3-hydroxyphenyl imino group enhances solubility in polar solvents relative to unsubstituted phenyl analogs.

Biological implications :

  • Chlorobenzylidene derivatives show 3–5× greater enzyme inhibition (e.g., acetylcholinesterase) than non-halogenated analogs due to improved target binding.
  • The Z-configuration at C5 optimizes steric complementarity with hydrophobic enzyme pockets.

Properties

Molecular Formula

C16H11ClN2O2S

Molecular Weight

330.8 g/mol

IUPAC Name

(5Z)-5-[(4-chlorophenyl)methylidene]-2-(3-hydroxyphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H11ClN2O2S/c17-11-6-4-10(5-7-11)8-14-15(21)19-16(22-14)18-12-2-1-3-13(20)9-12/h1-9,20H,(H,18,19,21)/b14-8-

InChI Key

FDYVNKDLBNEGCO-ZSOIEALJSA-N

Isomeric SMILES

C1=CC(=CC(=C1)O)N=C2NC(=O)/C(=C/C3=CC=C(C=C3)Cl)/S2

Canonical SMILES

C1=CC(=CC(=C1)O)N=C2NC(=O)C(=CC3=CC=C(C=C3)Cl)S2

Origin of Product

United States

Preparation Methods

Schiff Base Synthesis

The imine intermediate is prepared by refluxing 3-hydroxyaniline (1.09 g, 10 mmol) and 4-chlorobenzaldehyde (1.41 g, 10 mmol) in ethanol (30 mL) with a catalytic amount of acetic acid (0.5 mL). The mixture is stirred at 80°C for 4–6 hours, yielding a yellow precipitate. The product is filtered, washed with cold ethanol, and dried under vacuum.

Key Reaction Parameters

ParameterCondition
SolventEthanol
CatalystAcetic acid (0.5 mL)
Temperature80°C
Reaction Time4–6 hours
Yield85–92%

Cyclocondensation to Form the Thiazolidinone Core

The Schiff base (2.2 g, 8 mmol) is reacted with mercaptoacetic acid (0.75 g, 8 mmol) in dry toluene under reflux for 8–12 hours. The reaction is monitored via TLC, and the product is purified by recrystallization from ethanol.

Optimization of Cyclocondensation

  • Solvent Selection : Toluene or dimethylformamide (DMF) enhances reaction efficiency compared to ethanol.

  • Catalyst Use : Zinc chloride (ZnCl₂) or β-cyclodextrin-SO₃H improves yield by facilitating intramolecular cyclization.

  • Microwave Assistance : Irradiation (300 W, 100°C) reduces reaction time to 20–30 minutes with comparable yields (78–85%).

Comparative Analysis of Methods

MethodSolventCatalystTime (h)Yield (%)
ConventionalTolueneNone8–1270–75
ZnCl₂-CatalyzedDMFZnCl₂688
Microwave-AssistedEthanol0.582

Stereochemical Control and Configuration Analysis

The (2E,5Z)-configuration is critical for biological activity. Nuclear Overhauser Effect (NOE) spectroscopy and X-ray crystallography confirm the stereochemistry. Key findings include:

  • E-Configuration at C2 : The phenylimino group adopts an anti-periplanar arrangement relative to the thiazolidinone ring.

  • Z-Configuration at C5 : The 4-chlorobenzylidene moiety aligns syn to the carbonyl group.

Spectroscopic Characterization

  • IR : ν(C=O) at 1,720–1,740 cm⁻¹; ν(N-H) at 3,150–3,200 cm⁻¹.

  • ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, N=CH), 7.65–7.43 (m, 4H, Ar-H), 6.92–6.75 (m, 3H, hydroxyphenyl).

  • ¹³C NMR : δ 174.5 (C=O), 160.2 (C=N), 138.7–115.3 (aromatic carbons).

Green Synthesis Approaches

Eco-friendly methods emphasize atom economy and reduced waste:

  • One-Pot Synthesis : Combines Schiff base formation and cyclocondensation in a single step using β-cyclodextrin-SO₃H as a recyclable catalyst.

  • Mechanochemical Grinding : Solvent-free ball milling of reactants for 1 hour achieves 80% yield.

Advantages of Green Methods

  • 40–50% reduction in organic solvent use.

  • Catalyst reuse for up to five cycles without activity loss.

Challenges and Solutions in Synthesis

Byproduct Formation

  • Issue : Competing formation of 5-arylidene-2-thioxothiazolidin-4-one due to sulfur scrambling.

  • Solution : Use of anhydrous conditions and controlled stoichiometry (1:1 Schiff base/mercaptoacetic acid).

Purification Difficulties

  • Issue : Co-elution of unreacted aldehydes in column chromatography.

  • Solution : Sequential washing with hexane/ethyl acetate (8:2) followed by recrystallization from ethanol-water.

Industrial-Scale Production Considerations

For bulk synthesis, the following parameters are optimized:

  • Continuous Flow Reactors : Enhance heat transfer and reduce reaction time to 2 hours.

  • Cost Analysis : Mercaptoacetic acid accounts for 60% of raw material costs, necessitating bulk procurement.

Chemical Reactions Analysis

Nucleophilic Reactions

The thiazolidinone ring undergoes nucleophilic additions and substitutions:

Reaction TypeReagents/ConditionsProductYield (%)Source
Hydrolysis NaOH (10%), H₂O/EtOH, reflux, 4 hr5-(4-chlorophenyl)-2-imino-thiazolidin-4-one78
Grignard Addition CH₃MgBr, THF, 0°C → RT, 2 hr5-(4-chlorobenzyl)-3-hydroxy-N-methyl derivative65
Thiol Exchange HSCH₂CO₂H, DMF, 80°C, 3 hr2-mercapto-thiazolidinone analog72

Mechanistic studies indicate that nucleophilic attack occurs preferentially at the C2 imino group due to electron-withdrawing effects from the adjacent thiazolidinone carbonyl .

Electrophilic and Aromatic Substitutions

The 4-chlorobenzylidene moiety participates in electrophilic reactions:

Reaction TypeReagents/ConditionsProductYield (%)Source
Nitration HNO₃/H₂SO₄, 0°C, 1 hr3-nitro-4-chlorobenzylidene derivative68
Sulfonation SO₃/H₂SO₄, 50°C, 2 hr4-chloro-3-sulfo-benzylidene analog61
Halogenation Br₂/CHCl₃, RT, 30 min3-bromo-4-chlorobenzylidene compound83

Density Functional Theory (DFT) calculations show that electrophilic substitution favors the meta position relative to the chlorine atom due to resonance stabilization .

Cyclization and Ring-Opening Reactions

The compound forms heterocyclic derivatives under specific conditions:

Reaction TypeReagents/ConditionsProductYield (%)Source
Cycloaddition Maleic anhydride, DCM, RT, 6 hrFused thiazolo-oxazinone system57
Ring-Opening H₂N-NH₂, EtOH, reflux, 3 hrBisthiosemicarbazone derivative74

Cyclization reactions are facilitated by the Z-configuration of the 5-benzylidene group, which aligns π-orbitals for conjugation.

Oxidation and Reduction

Redox reactions modify the imino and hydroxyl groups:

Reaction TypeReagents/ConditionsProductYield (%)Source
Imine Reduction NaBH₄, MeOH, 0°C, 1 hrSecondary amine derivative89
Phenol Oxidation KMnO₄, H₂O, 70°C, 2 hrQuinone-imino-thiazolidinone63

Oxidation of the 3-hydroxyphenyl group proceeds via a radical intermediate, as confirmed by electron paramagnetic resonance (EPR) spectroscopy.

Key Research Findings

  • Solvent Effects : Reactions in acetic acid yield higher regioselectivity compared to DMF or THF due to protonation of the imino group .

  • Catalytic Optimization : Et₃N enhances reaction rates in nucleophilic substitutions by deprotonating intermediates .

  • Stereochemical Stability : The (2E,5Z)-configuration remains intact under mild conditions but isomerizes at >100°C.

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity :
    • Several studies have demonstrated that thiazolidinones exhibit antimicrobial properties. The presence of the 4-chlorobenzylidene group enhances the compound's interaction with microbial membranes, potentially increasing its efficacy against various bacterial strains .
  • Anticancer Properties :
    • Thiazolidinones have been investigated for their potential anticancer effects. Research indicates that (2E,5Z)-5-(4-chlorobenzylidene)-2-[(3-hydroxyphenyl)imino]-1,3-thiazolidin-4-one may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation .
  • Anti-inflammatory Effects :
    • The compound has shown promise in reducing inflammation in experimental models. Its ability to inhibit pro-inflammatory cytokines makes it a candidate for treating inflammatory diseases .

Biochemical Mechanisms

The mechanisms underlying the biological activities of (2E,5Z)-5-(4-chlorobenzylidene)-2-[(3-hydroxyphenyl)imino]-1,3-thiazolidin-4-one involve several biochemical pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways related to inflammation and cancer progression.
  • Modulation of Gene Expression : It can alter the expression levels of genes associated with apoptosis and cell cycle regulation.

Case Studies

  • Antimicrobial Efficacy Study :
    • A study assessed the antimicrobial properties of various thiazolidinones, including (2E,5Z)-5-(4-chlorobenzylidene)-2-[(3-hydroxyphenyl)imino]-1,3-thiazolidin-4-one against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting potent antimicrobial activity .
  • Cancer Cell Line Trials :
    • In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis showed an increase in apoptotic cells compared to untreated controls .

Mechanism of Action

The mechanism of action of (2E,5Z)-5-(4-chlorobenzylidene)-2-[(3-hydroxyphenyl)imino]-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Its anticancer activity could involve the induction of apoptosis or inhibition of cell proliferation pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structure-Activity Relationships (SAR)

Substituent Effects at the 5-Position
  • 4-Chlorobenzylidene : This group enhances lipophilicity and electron-withdrawing effects, critical for membrane penetration and target binding. In (5Z)-5-(4-chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one , the 4-Cl group contributes to potent antialgal activity (IC₅₀ = 1.3 µM), comparable to the target compound .
  • 2-Hydroxybenzylidene : In Compound 115, the 2-OH group facilitates hydrogen bonding but reduces lipophilicity, resulting in moderate glioblastoma activity (IC₅₀ = 20 µM) .
Substituent Effects at the 2-Position
  • This contrasts with 3i, where a nitrothiazole imino group increases electron deficiency, favoring antimicrobial activity .
  • Thioxo vs. Imino: Replacement of the imino group with thioxo (as in (5Z)-5-(4-chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one) retains antialgal activity but may alter target specificity .
Stereochemical Considerations

The (2E,5Z) configuration ensures optimal spatial arrangement for interactions with microtubules (anticancer activity) or photosynthetic apparatus (antialgal activity). For example, Compound 115’s configuration is critical for microtubule depolymerization .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Molecular Weight logP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors
Target compound 330.8 ~3.2 1 (3-OH) 4 (C=O, N, O)
Compound 3i 351.0 ~3.5 1 (NH lactam) 6 (C=O, NO₂, N)
Compound 115 393.4 ~4.0 1 (OH) 5 (C=O, N, O)
  • Lipophilicity : The target compound’s logP (~3.2) balances membrane permeability and solubility, whereas Compound 115’s higher logP (~4.0) may limit bioavailability despite potent activity .

Biological Activity

The compound (2E,5Z)-5-(4-chlorobenzylidene)-2-[(3-hydroxyphenyl)imino]-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.

Structure-Activity Relationship

Thiazolidin-4-ones are characterized by their heterocyclic structure, which allows for various substitutions that can enhance their biological activity. The presence of the 4-chlorobenzylidene and 3-hydroxyphenyl groups in this compound is crucial for its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that thiazolidin-4-one derivatives exhibit promising anticancer properties. For example, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines such as HeLa and MCF-7. The mechanism often involves inducing apoptosis through both extrinsic and intrinsic pathways .

In a comparative study, derivatives exhibited IC50 values indicating their potency against cancer cells:

CompoundCell LineIC50 (µM)
18A54910.5
18MCF-78.2
18HeLa12.0

Antimicrobial Activity

The antimicrobial potential of thiazolidin-4-ones has been extensively documented. The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance, a study reported that certain derivatives showed significant inhibition of bacterial growth with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

CompoundBacteria TypeMIC (µg/mL)
17Staphylococcus aureus15
19Escherichia coli20

Anti-inflammatory Activity

Thiazolidin-4-one derivatives are also recognized for their anti-inflammatory properties. They inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation. Studies have shown that these compounds can significantly reduce edema in animal models .

Antidiabetic Activity

Research indicates that thiazolidin-4-one derivatives can enhance insulin sensitivity and improve glucose uptake in cells. In animal studies, the compounds have shown to lower blood glucose levels effectively and improve lipid profiles in diabetic models .

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of several thiazolidin-4-one derivatives against human cancer cell lines. The results indicated that modifications at specific positions significantly enhanced anticancer activity.
  • Antimicrobial Screening : In vitro studies assessed the antimicrobial efficacy of various thiazolidin-4-one derivatives against a panel of bacterial strains, revealing potent activity that supports their potential as new antimicrobial agents.
  • Diabetes Model : A recent investigation into the antidiabetic effects of thiazolidin-4-one derivatives demonstrated their ability to restore normal glucose metabolism in high-fat diet-induced diabetic mice.

Q & A

Q. Q: What is the conventional synthetic route for (2E,5Z)-5-(4-chlorobenzylidene)-2-[(3-hydroxyphenyl)imino]-1,3-thiazolidin-4-one?

A: The compound is typically synthesized via a cyclocondensation reaction. A mixture of 3-(4-hydroxyphenyl)thiosemicarbazide, chloroacetic acid, sodium acetate, and an appropriate oxo compound (e.g., 4-chlorobenzaldehyde) is refluxed in a DMF-acetic acid solvent system. After cooling, the product is filtered and recrystallized. This method ensures regioselectivity for the (2E,5Z) isomer .

Advanced Synthesis Optimization

Q. Q: How can reaction efficiency be improved for synthesizing this compound?

A: Microwave-assisted synthesis significantly enhances reaction efficiency. For example, microwave irradiation reduces reaction times from hours to minutes (e.g., 3 minutes vs. 7 hours) while increasing yields (81% vs. 69% in conventional methods). This approach minimizes side reactions and energy consumption, making it ideal for high-throughput screening .

Basic Structural Characterization

Q. Q: Which spectroscopic techniques are used to confirm the structure of this compound?

A: Key techniques include:

  • ¹H/¹³C NMR : To verify aromatic proton environments (e.g., δ 7.64–7.78 ppm for 4-chlorobenzylidene protons) and carbonyl/imine carbons (δ 169–172 ppm) .
  • IR Spectroscopy : Peaks at ~1729 cm⁻¹ (C=O stretch) and ~1690 cm⁻¹ (C=N stretch) confirm the thiazolidinone core .

Advanced Structural Analysis

Q. Q: How do X-ray crystallography and computational methods resolve structural ambiguities?

A: Single-crystal X-ray diffraction (e.g., SHELX software ) provides precise bond lengths and dihedral angles (e.g., 16.89° between aromatic rings in the (Z)-isomer). Density functional theory (DFT) at the 6-31G(d,p) level validates experimental geometries, with deviations <0.02 Å for bond lengths . Hirshfeld surface analysis further maps intermolecular interactions (e.g., C–H···O/S/Cl contacts) .

Basic Biological Screening

Q. Q: What in vitro models are used to assess its cytotoxic activity?

A: Cytotoxicity is evaluated using human cancer cell lines (e.g., U87MG glioblastoma) via MTT assays. IC₅₀ values are determined for dose-response relationships, with microtubule depolymerization assays (e.g., tubulin polymerization inhibition) providing mechanistic insights .

Advanced Mechanism of Action

Q. Q: How is the compound’s mechanism of action studied beyond cytotoxicity?

A:

  • Photosynthesis Inhibition : Spinach chloroplast assays measure IC₅₀ values (e.g., 1.3 μmol/L for antialgal activity) via electron transport chain disruption .
  • Microtubule Targeting : Immunofluorescence microscopy visualizes microtubule destabilization in treated cells, complemented by molecular docking to tubulin’s colchicine-binding site .

Data Contradiction Resolution

Q. Q: How are contradictions in crystallographic data resolved?

A: SHELXL refinement (in SHELX suite ) addresses discrepancies via iterative least-squares minimization. Hydrogen bonding networks (e.g., N–H···O/S) are validated using Etter’s graph-set analysis to ensure consistency with expected supramolecular motifs .

Structure-Activity Relationship (SAR) Design

Q. Q: How are SAR studies designed for this compound?

A: Substituent effects are systematically tested:

  • 4-Chlorobenzylidene : Replacing Cl with Br or NO₂ alters lipophilicity (logP) and bioactivity (e.g., IC₅₀ shifts from 3.0 μmol/L to 1.3 μmol/L) .
  • 3-Hydroxyphenylimino : Methylation of the hydroxyl group reduces hydrogen-bonding capacity, impacting solubility and target binding .

Advanced Crystallographic Insights

Q. Q: What role do hydrogen bonds play in its crystal packing?

A: Hirshfeld surface analysis reveals that C–H···O/S/Cl interactions dominate (60–70% of contacts), stabilizing the crystal lattice. The 3-hydroxyphenyl group forms intramolecular O–H···N hydrogen bonds, while intermolecular C–H···Cl contacts (2.8–3.1 Å) contribute to layered packing .

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